molecular formula C9H6F2N2O2 B12886233 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide

4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide

Cat. No.: B12886233
M. Wt: 212.15 g/mol
InChI Key: BTTCVLZCYCKKMH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core with a difluoromethyl group at the 4-position and a carboxamide group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Benzoxazole: Lacks the difluoromethyl and carboxamide groups, resulting in different chemical properties and applications.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in its substitution pattern.

    Thiazole: Similar heterocyclic structure but with a sulfur atom instead of oxygen.

Uniqueness: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)4-2-1-3-5-6(4)13-9(15-5)8(12)14/h1-3,7H,(H2,12,14)

InChI Key

BTTCVLZCYCKKMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C(F)F

Origin of Product

United States

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